Autocamtide II

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

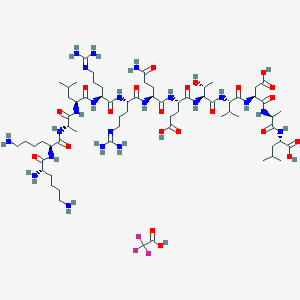

Molecular Formula |

C67H119F3N22O22 |

|---|---|

Molecular Weight |

1641.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C65H118N22O20.C2HF3O2/c1-31(2)28-43(83-51(94)34(7)76-54(97)38(17-11-13-25-67)78-53(96)37(68)16-10-12-24-66)60(103)80-40(19-15-27-75-65(72)73)55(98)79-39(18-14-26-74-64(70)71)56(99)81-41(20-22-46(69)89)57(100)82-42(21-23-47(90)91)58(101)87-50(36(9)88)62(105)86-49(33(5)6)61(104)84-44(30-48(92)93)59(102)77-35(8)52(95)85-45(63(106)107)29-32(3)4;3-2(4,5)1(6)7/h31-45,49-50,88H,10-30,66-68H2,1-9H3,(H2,69,89)(H,76,97)(H,77,102)(H,78,96)(H,79,98)(H,80,103)(H,81,99)(H,82,100)(H,83,94)(H,84,104)(H,85,95)(H,86,105)(H,87,101)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,74)(H4,72,73,75);(H,6,7)/t34-,35-,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-;/m0./s1 |

InChI Key |

LLNOFJJCOGGKCB-ZOUHFXOGSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Autocamtide II: Sequence, Structure, and Experimental Utility

Executive Summary

Autocamtide-2 (AC-2) is a highly specific synthetic peptide substrate designed to assess the activity of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) . Derived from the enzyme's own autoinhibitory regulatory domain, AC-2 mimics the consensus sequence surrounding the critical Threonine-286 (Thr286) autophosphorylation site. Unlike generic kinase substrates (e.g., Syntide-2), AC-2 exhibits exceptional selectivity for CaMKII over other kinases such as PKC or PKA, making it the "gold standard" reagent for kinetic profiling and high-throughput screening.

This technical guide details the molecular identity of Autocamtide-2, its structural basis for specificity, and a validated experimental protocol for its use in kinase activity assays.

Molecular Identity & Physiochemical Properties

Autocamtide-2 is a 13-residue peptide.[1] Its sequence is engineered to optimize binding to the CaMKII active site by retaining the core consensus motif (R-X-X-S/T) while flanking it with basic residues to enhance interaction with the kinase's acidic binding pocket.

Peptide Specifications

| Property | Data |

| Peptide Name | Autocamtide-2 (AC-2) |

| Amino Acid Sequence | H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH |

| One-Letter Code | KKALRRQETVDAL |

| Molecular Weight | 1527.8 g/mol |

| Isoelectric Point (pI) | ~11.0 (Highly Basic) |

| Target Kinase | CaMKII ( |

| Phosphorylation Site | Threonine-9 (Corresponds to Thr286 in CaMKII |

| Km (Affinity) | ~2 |

| Solubility | Soluble in water or dilute buffer (up to 2 mg/mL) |

Related Peptides: The Inhibitor (AIP)

A critical derivative of AC-2 is the Autocamtide-2 Related Inhibitory Peptide (AIP) .[2][3] By substituting the phosphorylatable Threonine with Alanine, AIP binds the active site with high affinity but cannot be phosphorylated, acting as a potent pseudosubstrate inhibitor.

| Peptide | Sequence | Function | IC50 / Km |

| Autocamtide-2 | KKALRRQET VDAL | Substrate | |

| AIP | KKALRRQEA VDAL | Competitive Inhibitor |

Structural Mechanism of Action

The "Substrate Capture" Mechanism

CaMKII is unique because its substrate recognition site is blocked by its own regulatory domain in the absence of Calcium/Calmodulin (

-

Resting State: The regulatory domain acts as an internal pseudosubstrate, occluding the active site.

-

Activation:

binds to the regulatory helix, dislodging it and exposing the active site.[4] -

Autocamtide-2 Binding: AC-2 structurally mimics the dislodged regulatory segment. It enters the exposed active site and is phosphorylated at Thr9.

Structural Homology

Crystal structures of CaMKII (e.g., PDB: 2V7O ) reveal that the regulatory segment binds the adjacent kinase domain in a trans-phosphorylation event. Autocamtide-2 exploits this exact binding interface. The basic residues (Lys/Arg) in AC-2 form electrostatic bridges with acidic residues (Glu/Asp) in the CaMKII substrate-binding pocket (Helix

Figure 1: Mechanism of CaMKII activation and the competitive interaction between Autocamtide-2 (substrate) and AIP (inhibitor) at the exposed substrate binding pocket.

Experimental Protocol: CaMKII Activity Assay

This protocol outlines a radiometric (

Reagents Preparation

-

Kinase Buffer (5X): 250 mM HEPES (pH 7.5), 50 mM

. -

Substrate Stock: 1 mM Autocamtide-2 in

(Store at -20°C). -

Activator Mix: 2.5 mM

, 50 -

ATP Mix: 100

M cold ATP spiked with -

Stop Solution: 75 mM Phosphoric Acid (

).

Assay Workflow

-

Equilibration: Dilute CaMKII enzyme to 1-10 nM in 1X Kinase Buffer. Keep on ice.

-

Reaction Setup: In a microcentrifuge tube, combine:

-

5

L 5X Kinase Buffer -

2.5

L Autocamtide-2 Stock (Final: 50 -

2.5

L Activator Mix ( -

10

L diluted CaMKII enzyme -

Volume adjustment with water to 20

L

-

-

Initiation: Pre-incubate at 30°C for 2 minutes. Start reaction by adding 5

L ATP Mix . -

Incubation: Incubate at 30°C for 5–10 minutes. (Ensure linearity by keeping substrate conversion <10%).

-

Termination: Spot 20

L of the reaction mixture onto P81 phosphocellulose paper squares. -

Washing: Immediately immerse papers in 75 mM

. Wash 3 times (5 mins each) to remove unreacted ATP. The basic AC-2 peptide binds tightly to the anionic P81 paper. -

Quantification: Dry papers and quantify via liquid scintillation counting.

Figure 2: Step-by-step workflow for the radiometric CaMKII activity assay using Autocamtide-2.

Troubleshooting & Optimization

-

High Background: If using P81 paper, ensure the wash acid concentration is correct (75 mM). Too weak acid fails to wash off free ATP; too strong may hydrolyze the peptide.

-

Low Signal: Verify the integrity of the Calmodulin. CaM is susceptible to oxidation. Ensure

is present in excess of any EGTA/EDTA in the buffer. -

Substrate Inhibition: While AC-2 has a high Km, concentrations >100

M may cause substrate inhibition or non-specific binding issues in some assay formats. Maintain 20–50

References

-

Hanson, P. I., et al. (1989). "Autocamtide-2: A peptide substrate for the Ca2+/calmodulin-dependent protein kinase II."[3][6] Neuron, 3(1), 59-70. Link

-

Ishida, A., et al. (1995). "A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II (AIP)."[3] Biochemical and Biophysical Research Communications, 212(3), 806-812. Link

-

Rellos, P., et al. (2010). "Structure of the CaMKIIδ/Calmodulin Complex Reveals the Molecular Mechanism of CaMKII Kinase Activation."[5][7][8][9] PLOS Biology, 8(7), e1000426. Link

-

Abbiotec. "Autocamtide-2 Peptide Datasheet." Link

-

Tocris Bioscience. "Autocamtide-2-related inhibitory peptide (AIP) Product Information." Link

Sources

- 1. peptide.com [peptide.com]

- 2. apexbt.com [apexbt.com]

- 3. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Insights into the Regulation of Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the CaMKIIδ/Calmodulin Complex Reveals the Molecular Mechanism of CaMKII Kinase Activation | PLOS Biology [journals.plos.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure of the CaMKIIδ/Calmodulin Complex Reveals the Molecular Mechanism of CaMKII Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

Autocamtide II: A Technical Guide for Researchers in Kinase Signaling and Drug Discovery

This guide provides an in-depth technical overview of Autocamtide II, a pivotal tool for researchers investigating calcium/calmodulin-dependent protein kinase II (CaMKII) signaling. We will delve into its fundamental properties, its mechanism of action as a highly specific substrate, and its practical applications in kinase assays and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound and its role in elucidating the complexities of CaMKII-mediated cellular processes.

Core Properties of this compound

This compound is a synthetic peptide that serves as a highly selective substrate for CaMKII.[1][2] Its design is based on the autophosphorylation site of CaMKII, making it a valuable tool for specifically measuring the activity of this crucial kinase.[3]

Molecular Profile

A clear understanding of the physical and chemical properties of this compound is essential for its accurate use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C65H118N22O20 | [1][2] |

| Molecular Weight | 1527.77 g/mol | [1][3] |

| Amino Acid Sequence | H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH | [3] |

| CAS Registry Number | 129198-88-5 | [3] |

Note: The peptide is typically supplied as a trifluoroacetate salt, and it is important to account for this in concentration calculations. It is readily soluble in water.[3]

The Central Role of CaMKII in Cellular Signaling

To appreciate the significance of this compound, one must first understand the enzyme it is designed to probe. CaMKII is a multifunctional serine/threonine kinase that plays a critical role in decoding intracellular calcium signals.[2] Its activity is fundamental to a vast array of cellular processes, most notably synaptic plasticity, which is the molecular basis of learning and memory.[4][5]

Under basal conditions, CaMKII exists in an autoinhibited state.[6] An increase in intracellular calcium leads to the binding of calcium-activated calmodulin (CaM) to the regulatory domain of CaMKII.[7][8] This binding event displaces the autoinhibitory domain, leading to the activation of the kinase.[7] This activation allows CaMKII to phosphorylate both itself (autophosphorylation) and a multitude of downstream substrates, thereby propagating the calcium signal.[6]

Caption: Simplified workflow of CaMKII activation and substrate phosphorylation.

This compound as a Specific Substrate for CaMKII

The amino acid sequence of this compound mimics the autophosphorylation site of CaMKII, making it a highly specific substrate for the enzyme.[3] This specificity is crucial for researchers as it allows for the isolated study of CaMKII activity, even in complex biological samples where other kinases are present.

The phosphorylation of this compound by CaMKII serves as a direct measure of the enzyme's catalytic activity.[1] This interaction forms the basis of numerous in vitro kinase assays designed to quantify CaMKII function, screen for inhibitors, or investigate the impact of mutations on kinase activity.

Experimental Protocols Utilizing this compound

The primary application of this compound is in in vitro kinase assays. These assays are fundamental for characterizing the enzymatic activity of CaMKII and for high-throughput screening of potential inhibitors.

General In Vitro CaMKII Activity Assay

This protocol provides a foundational method for measuring CaMKII activity using this compound. It can be adapted for various detection methods, including radioactive and non-radioactive approaches.

Materials:

-

Purified, active CaMKII

-

This compound

-

Kinase Assay Buffer (e.g., 50 mM PIPES pH 7.0, 10 mM MgCl2, 1 mM CaCl2, 1 mg/ml BSA)

-

Calmodulin (CaM)

-

ATP (for non-radioactive assays) or [γ-³²P]ATP (for radioactive assays)

-

Stopping solution (e.g., 10% trichloroacetic acid for radioactive assays, or a solution containing EDTA for non-radioactive assays)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the Kinase Assay Buffer, CaM, and this compound.

-

Initiate the Reaction: Add purified CaMKII to the reaction mixture and pre-incubate for a short period at 30°C.

-

Start the Phosphorylation: Initiate the phosphorylation reaction by adding ATP (or [γ-³²P]ATP).

-

Incubate: Allow the reaction to proceed at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the Reaction: Terminate the reaction by adding the appropriate stopping solution.

-

Detection:

-

Radioactive Method: Spot a portion of the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Methods: Detect the phosphorylated this compound using methods such as HPLC-MS or specific antibodies in an ELISA-based format.[9][10]

-

Caption: General workflow for an in vitro CaMKII kinase assay using this compound.

Non-Radioactive HPLC-MS Based CaMKII Activity Assay

A more modern and safer alternative to radioactive assays is the use of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[10] This method allows for the direct quantification of both the unphosphorylated (this compound) and phosphorylated (phospho-Autocamtide II) peptides.[10]

Key Advantages:

-

Safety: Eliminates the need for radioactive isotopes.

-

Quantitative: Provides precise and accurate measurements of both substrate and product.

-

Specificity: Mass spectrometry provides high confidence in the identity of the detected molecules.

A published 8-minute HPLC-MS method has been shown to be effective for this purpose.[10] The study also highlights the importance of acidifying the samples with formic acid to prevent the degradation of both this compound and its phosphorylated form.[10]

Autocamtide-Related Peptides in CaMKII Research

The development of this compound has also spurred the creation of related peptides that serve as valuable research tools. A notable example is the Autocamtide-2-related inhibitory peptide (AIP) .[7] In AIP, the phosphorylatable threonine residue is replaced with an alanine.[7] This modification creates a peptide that can still bind to the active site of CaMKII but cannot be phosphorylated, thus acting as a potent and specific inhibitor of the enzyme.[7] The development of photoactivatable versions of AIP has further enhanced the temporal control of CaMKII inhibition in living cells.[11]

Conclusion and Future Perspectives

This compound remains an indispensable tool for researchers in the field of signal transduction and drug discovery. Its high specificity for CaMKII allows for the precise measurement of this kinase's activity, which is crucial for understanding its role in health and disease. The continued development of assays based on this compound, particularly non-radioactive methods, will further facilitate high-throughput screening for novel CaMKII modulators. As our understanding of the intricate roles of CaMKII in neurological disorders, cardiovascular diseases, and cancer expands, the importance of specific and reliable tools like this compound will only continue to grow.

References

-

GenScript. (n.d.). Autocamtide 2. Retrieved from [Link]

- Chang, J. Y., et al. (2017). CaMKII autophosphorylation is necessary for optimal integration of Ca2+ signals during LTP induction but not maintenance. eLife, 6, e22415.

- Jalan-Sakrikar, N., et al. (2012). Substrate-selective and Calcium-independent Activation of CaMKII by α-Actinin. Journal of Biological Chemistry, 287(18), 15054–15064.

- Bhattacharyya, M., et al. (2023). CaMKII autophosphorylation can occur between holoenzymes without subunit exchange. eLife, 12, e86090.

- Özden, C., et al. (2022). CaMKII binds both substrates and activators at the active site. Cell Reports, 38(11), 110507.

- Rajagopalan, L., & Malter, J. S. (2022). Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses. Frontiers in Molecular Neuroscience, 15, 868482.

- Pellicena, P., & Schulman, H. (2014). CaMKII inhibitors: from research tools to therapeutic agents. Frontiers in Pharmacology, 5, 21.

- Özden, C., et al. (2021).

- Liu, Q., et al. (2018). A non-radioactive in vitro CaMKII activity assay using HPLC-MS. Vascular Pharmacology, 108, 33–39.

-

Max Planck Florida Institute for Neuroscience. (2017, March 16). Scientists develop light-controllable tool to study CaMKII kinetics in learning and memory. Retrieved from [Link]

- Dore, J., & Griffith, L. C. (2006). CaMKII uses GTP as a phosphate donor for both substrate and autophosphorylation. Journal of Neurochemistry, 98(4), 1114–1121.

- Dore, J., & Griffith, L. C. (2006). CaMKII uses GTP as a phosphate donor for both substrate and autophosphorylation.

- Zalcman, G. (2018). Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment. International Journal of Molecular Sciences, 19(11), 3462.

-

Cell Press. (2011, August 15). How does CaMKII sense specific calcium waves? [Video]. YouTube. [Link]

- Lisman, J., et al. (2021). Synaptic memory requires CaMKII. eLife, 10, e73402.

Sources

- 1. CaMKII Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. genscript.com [genscript.com]

- 4. CaMKII Autophosphorylation is Necessary for Optimal Integration of Ca2+ Signals During LTP Induction but Not Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synaptic memory requires CaMKII | eLife [elifesciences.org]

- 6. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 10. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mpfi.org [mpfi.org]

Technical Monograph: Autocamtide-2 as a High-Fidelity Substrate for CaMKII Kinetic Profiling

Executive Summary

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a dodecameric holoenzyme central to synaptic plasticity and cardiac excitation-contraction coupling. Accurate kinetic profiling of CaMKII requires substrates that distinguish its activity from structurally related kinases (e.g., PKC, PKA, CaMKIV). Autocamtide-2 (AC-2) , a synthetic peptide derived from the kinase's own autoinhibitory domain, serves as this high-fidelity tool.

This guide details the molecular rationale, kinetic superiority, and validated experimental protocols for utilizing AC-2 in drug discovery and basic research.

Molecular Rationale: The Mechanism of Selectivity

Structural Mimicry

CaMKII regulation relies on an autoregulatory domain that blocks the substrate-binding pocket (S-site). Activation occurs when Ca²⁺/Calmodulin (CaM) binds this domain, exposing the catalytic site and the critical Threonine-286 (Thr286) autophosphorylation site.

AC-2 was engineered to mimic this specific autoregulatory sequence. Unlike generic substrates (e.g., Syntide-2, Histone H1), AC-2 exploits the enzyme's intrinsic recognition motif, ensuring high specificity.

-

Native Autoinhibitory Sequence: ...R-Q-E-T -V-D-C-L-K... (Residues 281–291)

-

Autocamtide-2 Sequence: K-K-A-L-R-R-Q-E-T -V-D-A-L[1]

The N-terminal basic residues (KKALRR) facilitate binding to the kinase surface, while the core sequence (RQETVDAL) presents the Thr residue in a context that perfectly fits the CaMKII catalytic cleft [1].

Pathway Visualization

The following diagram illustrates the transition of CaMKII from an autoinhibited state to an active state, highlighting where AC-2 intervenes as a substrate.

Figure 1: Mechanism of CaMKII activation and Autocamtide-2 phosphorylation. The substrate mimics the displaced autoinhibitory domain, ensuring high-affinity binding.

Kinetic Profiling and Substrate Comparison

AC-2 is preferred over other substrates due to its favorable kinetic parameters. It exhibits a lower

Table 1: Comparative Analysis of CaMKII Substrates

| Substrate | Sequence | Origin | Specificity Profile | Typical |

| Autocamtide-2 | KKALRRQET VDAL | CaMKII Autoinhibitory Domain (Thr286 mimic) | High. >100-fold selective over PKC, PKA, CaMKIV. | ~1–2 µM |

| Syntide-2 | PLARTLSVAGLPGKK | Glycogen Synthase (Site 2) | Moderate. Can be phosphorylated by other CaM kinases. | ~10–15 µM |

| Histone H1 | (Full Protein) | Nuclear Chromatin | Low. Universal substrate for many Ser/Thr kinases. | N/A (Complex) |

Note on Inhibitors: The non-phosphorylatable analog of AC-2, known as AIP (Autocamtide-2-related Inhibitory Peptide) , replaces the Threonine with Alanine (KKALRRQEA VDAL). AIP is a potent inhibitor (

Validated Experimental Protocol: Radiometric P81 Assay

This protocol utilizes the phosphocellulose (P81) filter binding method. The basic residues in AC-2 allow it to bind tightly to the anionic P81 paper, while unreacted

Reagents & Preparation

-

Buffer A (Reaction Buffer): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT, 0.1 mg/mL BSA.

-

Substrate Mix: 20 µM Autocamtide-2, 10 µg/mL Calmodulin.

-

ATP Mix: 100 µM Cold ATP spiked with

(approx. 500–1000 cpm/pmol specific activity). -

Stop Solution: 75 mM Phosphoric Acid (

).

Step-by-Step Workflow

-

Enzyme Activation: Pre-incubate CaMKII (1–5 nM final) in Buffer A with Calmodulin for 1–2 minutes at 30°C to ensure activation.

-

Reaction Initiation: Add the Substrate Mix and ATP Mix simultaneously to start the reaction. Total volume: 50 µL.

-

Incubation: Incubate at 30°C for 5–10 minutes.

-

Critical Control: Ensure the reaction remains linear. Do not exceed 10-15% substrate consumption.

-

-

Quenching: Spot 20–25 µL of the reaction mixture directly onto a P81 phosphocellulose square (numbered in pencil).

-

Washing: Immediately drop the filter into a beaker containing 75 mM Phosphoric Acid.

-

Wash Cycle: Wash 3 times for 10 minutes each with gentle agitation (5-10 mL acid per filter).

-

-

Quantification: Rinse filters once with acetone (to dry), place in scintillation vials, add fluid, and count.

Protocol Visualization

Figure 2: Workflow for the Radiometric P81 Filter Binding Assay.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, every assay plate must contain internal validation controls.

Signal-to-Noise Ratio

-

Issue: High background counts in "No Enzyme" controls.

-

Root Cause: Incomplete washing or old ATP (hydrolyzed free phosphate binds filters).

-

Solution: Ensure the phosphoric acid volume is sufficient (at least 5 mL per filter). Use fresh ATP.

Linearity Check (The "Golden Rule")

Never assume a single time point is valid.

-

Validation: Run a time-course (2, 5, 10, 20 min). Plot Signal vs. Time.

-

Criteria:

. If the curve plateaus, you are running out of substrate or the enzyme is dying. Reduce enzyme concentration.

Non-Radioactive Alternatives

For labs avoiding radiation, HPLC-MS is a validated alternative.[2]

-

Method: Acidify the reaction with formic acid to stabilize AC-2 and Phospho-AC-2.

-

Detection: Monitor the mass shift (+80 Da) of the peptide. This method eliminates the false positives sometimes seen with antibody-based detection [3].

References

-

Hanson, P. I., & Schulman, H. (1992).[3] Inhibitory autophosphorylation of multifunctional Ca2+/calmodulin-dependent protein kinase analyzed by site-directed mutagenesis. Journal of Biological Chemistry, 267(24), 17216-17224.

-

Ishida, A., et al. (1995).[4] A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II.[5][6] Biochemical and Biophysical Research Communications, 212(3), 806-812.[6]

-

Liu, Q., et al. (2018). A non-radioactive in vitro CaMKII activity assay using HPLC-MS.[2] Vascular Pharmacology, 109, 20-26.

Sources

- 1. Autocamtide-2 Related Inhibitory Peptide, myristoylated - Echelon Biosciences [echelon-inc.com]

- 2. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory autophosphorylation of multifunctional Ca2+/calmodulin-dependent protein kinase analyzed by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note and Protocol: Robust Measurement of CaMKII Activity Using Autocamtide II

Abstract

This document provides a detailed guide for measuring the activity of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), a critical serine/threonine kinase involved in a multitude of cellular processes, particularly synaptic plasticity and memory formation. We focus on the use of Autocamtide II, a highly selective and specific peptide substrate, to ensure robust and reliable quantification of CaMKII-mediated phosphorylation.[1][2][3] This guide presents both a traditional radiometric assay for high sensitivity and a non-radiometric HPLC-MS method for enhanced safety and convenience, explaining the scientific principles that underpin each step.

Introduction: The Central Role of CaMKII and the Utility of this compound

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) is a key enzyme that decodes transient intracellular calcium signals into sustained downstream physiological responses.[4][5] Upon binding of a Ca2+/Calmodulin (CaM) complex, CaMKII undergoes a conformational change that relieves autoinhibition and activates its kinase function.[5][6] A hallmark of CaMKII is its ability to autophosphorylate at Threonine 286 (in the α isoform), which confers Ca2+/CaM-independent, autonomous activity, effectively creating a molecular memory of the initial calcium stimulus.[6][7][8] Given its central role in cellular signaling, the accurate measurement of CaMKII activity is paramount for research in neuroscience, cardiology, and oncology.

To achieve this, a highly specific substrate is required. This compound is a synthetic peptide with the sequence Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu, derived from the autophosphorylation site of CaMKII.[3] Its design ensures high selectivity for CaMKII, minimizing off-target phosphorylation by other kinases and thereby providing a clean and specific readout of CaMKII activity.[1][2]

This application note details two robust protocols for assaying CaMKII activity using this compound, providing the rationale for critical steps and offering insights for data interpretation and validation.

Signaling Pathway and Assay Principle

The fundamental principle of the assay is to quantify the rate of phosphate transfer from ATP to this compound, which is directly proportional to the enzymatic activity of CaMKII.

Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent phosphorylation of this compound.

Experimental Protocols

Two primary methodologies are presented: a classic radiometric assay and a modern, non-radioactive HPLC-MS-based assay. The choice of method depends on available equipment, safety regulations, and desired throughput.

Reagent Preparation

Expert Insight: The quality and composition of your buffers are critical for reliable kinase activity. The concentrations of divalent cations (Mg²⁺) and the presence of phosphatase inhibitors are key for ensuring optimal enzyme function and preventing dephosphorylation of your product.

| Reagent | Stock Concentration | Working Concentration | Notes |

| Assay Buffer (5X) | 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 10 mM DTT | 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT | Prepare fresh from stocks. EGTA chelates free Ca²⁺ for baseline measurements.[9][10] |

| Ca²⁺/CaM Solution | 10 mM CaCl₂, 50 µM Calmodulin | 2 mM CaCl₂, 10 µM Calmodulin | Prepare in Assay Buffer. This solution is used to activate CaMKII. |

| This compound | 10 mM in dH₂O | 1 mM | Store aliquots at -20°C.[11] |

| ATP Solution | 10 mM in dH₂O | 500 µM | Store aliquots at -20°C. For radiometric assay, this will be mixed with [γ-³²P]ATP. |

| CaMKII Enzyme | Varies | 20-100 ng/reaction | Dilute just before use in 1X Assay Buffer. Keep on ice. |

| AIP (Inhibitor) | 1 mM in dH₂O | 10 µM | Autocamtide-2-related inhibitory peptide serves as a specific negative control.[12][13] |

| Stop Solution (Radiometric) | 75 mM Phosphoric Acid | 75 mM | |

| Stop Solution (HPLC-MS) | 10% Formic Acid | 1% | Acidification prevents peptide degradation.[11] |

Protocol 1: Radiometric [γ-³²P]ATP Filter Binding Assay

This method offers high sensitivity and is considered a gold standard. It relies on the transfer of a radiolabeled phosphate from [γ-³²P]ATP to this compound, followed by capture of the phosphorylated peptide on a phosphocellulose membrane.[14]

Workflow Diagram

Caption: Workflow for the radiometric CaMKII activity assay.

Step-by-Step Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mix for a final volume of 50 µL. Set up reactions for basal activity (with EGTA), activated activity (with Ca²⁺/CaM), and inhibited activity (activated + AIP).

-

10 µL of 5X Assay Buffer

-

5 µL of 10 µM Calmodulin / 2 mM CaCl₂ solution (or buffer for basal control)

-

5 µL of 1 mM this compound

-

10 µL of CaMKII enzyme (e.g., 50 ng)

-

10 µL of dH₂O

-

-

Pre-incubation: Gently vortex and pre-incubate the tubes at 30°C for 5 minutes to allow the enzyme to equilibrate with the activators and substrate.

-

Initiate Reaction: Start the kinase reaction by adding 10 µL of ATP mix (containing 500 µM "cold" ATP spiked with [γ-³²P]ATP to a specific activity of ~500 cpm/pmol).

-

Incubation: Incubate at 30°C for 10-20 minutes. Ensure the reaction time is within the linear range of the assay.

-

Stop Reaction: Terminate the reaction by spotting 40 µL of the reaction mix onto a P81 phosphocellulose membrane square.[14] Immediately place the membrane in a beaker of 75 mM phosphoric acid.

-

Washing: Wash the membranes 3-4 times with 75 mM phosphoric acid for 5 minutes each, followed by a final wash in ethanol. This removes unincorporated [γ-³²P]ATP.

-

Quantification: Dry the membranes and place them in scintillation vials. Add scintillant and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Non-Radioactive HPLC-MS Assay

This method provides a safer and often more precise alternative by directly measuring the unphosphorylated (AC-2) and phosphorylated (PAC-2) forms of this compound.[11]

Workflow Diagram

Caption: Workflow for the non-radioactive HPLC-MS CaMKII assay.

Step-by-Step Procedure:

-

Reaction Setup: Prepare the reaction mix as described in the radiometric assay (Section 3.2, Step 1), but in a total volume of 25 µL.

-

Pre-incubation: Pre-incubate at 30°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding 5 µL of 500 µM ATP solution (non-radioactive).

-

Incubation: Incubate at 30°C for 15-30 minutes.

-

Stop Reaction: Terminate the reaction by adding 25 µL of 1% formic acid.[11] This acidification is crucial as it simultaneously stops the enzymatic reaction and stabilizes the peptide and phosphopeptide for analysis.[11]

-

Sample Preparation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the enzyme and any precipitated proteins.

-

Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the sample using a validated HPLC-MS method capable of separating and quantifying this compound (AC-2) and its phosphorylated form (PAC-2).[11]

Data Analysis and Interpretation

Trustworthiness through Self-Validation: A robust assay includes proper controls. The inclusion of a "no enzyme" control, a basal activity control (no Ca²⁺/CaM), and an inhibited control (using a specific inhibitor like AIP) is essential for validating your results.

Radiometric Assay Analysis

-

Calculate pmol of Phosphate Incorporated:

-

Determine the specific activity of the ATP mix (cpm/pmol).

-

Subtract the counts from the "no enzyme" control from all other samples.

-

pmol incorporated = (Sample cpm - Blank cpm) / Specific Activity (cpm/pmol)

-

-

Express Kinase Activity:

-

Activity is typically expressed as pmol of phosphate transferred per minute per microgram of enzyme (pmol/min/µg).

-

HPLC-MS Assay Analysis

-

Quantify Peptides: Use the peak areas from the HPLC-MS chromatogram to determine the concentrations of both AC-2 and PAC-2, typically by referencing a standard curve.

-

Calculate Percent Conversion:

-

% Conversion = [PAC-2] / ([AC-2] + [PAC-2]) * 100

-

-

Determine Kinase Activity: Convert the amount of PAC-2 formed into a rate (e.g., nmol/min/µg enzyme).

Sample Data Table (Illustrative)

| Condition | CaMKII (ng) | Ca²⁺/CaM | AIP (10 µM) | Activity (pmol/min/µg) | % Conversion (HPLC) |

| No Enzyme Control | 0 | + | - | 0.1 | < 0.5% |

| Basal | 50 | - | - | 5.2 | 4.5% |

| Activated | 50 | + | - | 85.7 | 75.1% |

| Inhibited | 50 | + | + | 2.1 | 1.8% |

Interpretation: The sample data clearly shows a significant increase in activity upon the addition of Ca²⁺/CaM and a near-complete abolition of this activity by the specific inhibitor AIP, confirming that the measured phosphorylation is indeed CaMKII-dependent.

Conclusion

The this compound-based CaMKII activity assay is a powerful tool for researchers in basic science and drug discovery. By carefully selecting the appropriate protocol—radiometric for sensitivity or HPLC-MS for safety and precision—and including rigorous controls, investigators can obtain reliable and reproducible data on the function of this pivotal kinase. The methodologies and insights provided in this application note are designed to ensure the scientific integrity and trustworthiness of your experimental outcomes.

References

-

Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC . U.S. National Library of Medicine. [Link]

-

A non-radioactive in vitro CaMKII activity assay using HPLC-MS . PubMed. [Link]

-

CaMK2rep: A Highly Sensitive Genetically Encoded Biosensor for Monitoring CaMKII Activity in Mammalian Cells . bioRxiv. [Link]

-

Studying CaMKII: Tools and standards - PMC . U.S. National Library of Medicine. [Link]

-

CaMKII Serine 280 O-GlcNAcylation Links Diabetic Hyperglycemia to Proarrhythmia . eScholarship, University of California. [Link]

-

CaMKII ELISA Kits . Biocompare. [Link]

-

Substrate-selective and Calcium-independent Activation of CaMKII by α-Actinin - PMC . U.S. National Library of Medicine. [Link]

-

Ca2+/calmodulin-dependent protein kinase II . Wikipedia. [Link]

-

CaMKII binds both substrates and activators at the active site - PMC . U.S. National Library of Medicine. [Link]

-

A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II . PubMed. [Link]

-

Fluorescence Resonance Energy Transfer–Based Sensor Camui Provides New Insight Into Mechanisms of Calcium/Calmodulin-Dependent Protein Kinase II Activation in Intact Cardiomyocytes . Circulation Research. [Link]

-

Kinase Buffer 1 79334 . BPS Bioscience. [Link]

-

Autocamtide-2-Related Inhibitory Peptide (AIP); CaMKII Inhibitor, myristoylated - 1 mg . AnaSpec. [Link]

-

Autocamtide 2 . GenScript. [Link]

-

Structure of the CaMKIIδ/Calmodulin Complex Reveals the Molecular Mechanism of CaMKII Kinase Activation . PLOS Biology. [Link]

-

Assay Buffer and Co-factors: Kinase Assay Buffer I . Sino Biological. [Link]

Sources

- 1. CaMKII Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. genscript.com [genscript.com]

- 4. Substrate-selective and Calcium-independent Activation of CaMKII by α-Actinin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the CaMKIIδ/Calmodulin Complex Reveals the Molecular Mechanism of CaMKII Kinase Activation | PLOS Biology [journals.plos.org]

- 6. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 8. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]

- 11. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Autocamtide-2-related inhibitory peptide (AIP) | Tocris Bioscience [tocris.com]

- 13. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SignaTECT® Protein Kinase Assay Systems [promega.com]

Application Notes and Protocols for Determining CaMKII Kinetics using the Autocamtide II Phosphorylation Assay

Introduction: The Central Role of CaMKII in Cellular Signaling

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that plays a pivotal role in decoding intracellular calcium signals.[1] It is abundantly expressed in the brain, where it is a key regulator of synaptic plasticity, learning, and memory.[2] Beyond the nervous system, CaMKII is involved in a wide array of cellular processes, making it a significant target in drug discovery for various pathological conditions. The kinase is a dodecameric holoenzyme, with each subunit containing a catalytic domain, a regulatory domain, and an association domain.[3] Activation of CaMKII is a sophisticated process initiated by the binding of calcium-bound calmodulin (Ca²⁺/CaM), which relieves the autoinhibitory state of the enzyme. This initial activation is followed by autophosphorylation at Threonine 286 (in the α isoform), which confers Ca²⁺/CaM-independent (autonomous) activity, a critical feature for sustained signaling.[3]

To investigate the enzymatic behavior of CaMKII and to screen for potential modulators, a robust and specific in vitro kinase assay is essential. This guide provides a detailed protocol for determining the kinetic parameters of CaMKII using Autocamtide II, a highly selective peptide substrate.

Principle of the Assay: this compound as a Specific Substrate for CaMKII

The this compound phosphorylation assay is a widely used method to measure the enzymatic activity of CaMKII. This compound is a synthetic peptide with the sequence H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH, derived from the autophosphorylation site of the CaMKIIα subunit.[4] Its high specificity for CaMKII makes it an excellent substrate for in vitro kinase assays, minimizing off-target phosphorylation by other kinases.[4]

The assay quantifies the rate of transfer of the γ-phosphate from adenosine triphosphate (ATP) to the threonine residue within the this compound peptide, catalyzed by CaMKII. This phosphorylation event can be detected and measured using various methods, most traditionally through the incorporation of radioactive ³²P from [γ-³²P]ATP. Alternatively, non-radioactive methods, such as HPLC-MS, can be employed to separate and quantify the phosphorylated and unphosphorylated peptide.[5] By measuring the initial reaction rates at varying substrate concentrations (either this compound or ATP), the key kinetic parameters of CaMKII, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax), can be determined.[6][7][8]

CaMKII Activation and Assay Workflow

The following diagram illustrates the key steps in the activation of CaMKII and the general workflow of the this compound phosphorylation assay.

Figure 1. CaMKII Activation and Assay Workflow Diagram.

Materials and Reagents

Enzyme and Substrates

| Component | Description | Recommended Supplier |

| CaMKII | Purified, active CaMKII enzyme (α or β isoform) | Commercially available |

| Calmodulin (CaM) | Purified calmodulin | Commercially available |

| This compound | Lyophilized peptide substrate | MedChemExpress, Tocris |

| [γ-³²P]ATP | Radioactive ATP, ~3000 Ci/mmol | PerkinElmer, MP Biomedicals |

| ATP | Non-radioactive ATP, high purity | Sigma-Aldrich |

Buffers and Solutions

| Component | Stock Concentration | Final Concentration |

| HEPES | 1 M, pH 7.5 | 50 mM |

| MgCl₂ | 1 M | 10 mM |

| CaCl₂ | 100 mM | 200 µM |

| BSA | 10 mg/mL | 1 mg/mL |

| DTT | 1 M | 1 mM (optional) |

| Phosphoric Acid | 75 mM | For washing |

| Trichloroacetic Acid (TCA) | 25% (w/v) | For stopping reaction |

Experimental Protocols

Protocol 1: Preparation of Reagents

-

CaMKII Aliquots: Upon receipt, dilute the CaMKII enzyme to a suitable stock concentration (e.g., 1 µM) in a buffer containing 50% glycerol and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

This compound Stock Solution: Reconstitute lyophilized this compound in sterile, deionized water or PBS to a stock concentration of 1-10 mM.[4] For long-term storage, aliquot and store at -20°C.

-

ATP Stock Solutions:

-

Non-radioactive ATP: Prepare a 10 mM stock solution of non-radioactive ATP in sterile, deionized water, adjust the pH to 7.0 with NaOH, and store in aliquots at -20°C.

-

[γ-³²P]ATP Working Solution: Prepare a working solution of [γ-³²P]ATP by diluting the stock with non-radioactive ATP to achieve the desired specific activity. The final ATP concentration in the assay will vary depending on the experimental design (e.g., for Km determination for this compound, a fixed, saturating ATP concentration is used).

-

-

Assay Buffer (1X): Prepare the 1X assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 200 µM CaCl₂, and 1 mg/mL BSA. Prepare fresh and keep on ice.

Protocol 2: Determination of Km for this compound

This protocol aims to determine the Michaelis constant (Km) of CaMKII for its peptide substrate, this compound. The concentration of ATP is kept constant and saturating, while the concentration of this compound is varied.

-

Prepare this compound Dilutions: Prepare a series of dilutions of this compound in deionized water, ranging from 0.1x to 10x the expected Km. A typical range to start with is 0.5 µM to 50 µM.

-

Set up the Kinase Reactions: In microcentrifuge tubes on ice, prepare the reaction mixtures as follows (for a 25 µL final reaction volume):

| Component | Volume (µL) | Final Concentration |

| 5X Assay Buffer | 5 | 1X |

| Calmodulin (10 µM) | 2.5 | 1 µM |

| This compound (variable) | 2.5 | Variable |

| CaMKII (e.g., 100 nM) | 2.5 | 10 nM |

| Deionized Water | to 20 µL | - |

-

Pre-incubation: Gently mix the components and pre-incubate the tubes at 30°C for 5 minutes to allow for temperature equilibration and enzyme activation.

-

Initiate the Reaction: Start the kinase reaction by adding 5 µL of the ATP solution (containing a fixed concentration of non-radioactive ATP, e.g., 100 µM, and [γ-³²P]ATP).

-

Incubation: Incubate the reactions at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range (initial velocity). A typical time course experiment should be performed beforehand (e.g., sampling at 2, 5, 10, 15, and 20 minutes).

-

Stop the Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.[9] Immediately place the paper in a beaker containing 75 mM phosphoric acid.

-

Washing: Wash the P81 papers three to four times with 75 mM phosphoric acid for 5-10 minutes each wash, followed by a final rinse with acetone. This removes unreacted [γ-³²P]ATP.

-

Quantification: Allow the papers to dry completely, then place them in scintillation vials with an appropriate scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.

-

Controls:

-

No enzyme control: A reaction mixture without CaMKII to determine the background signal.

-

No substrate control: A reaction mixture without this compound to measure enzyme autophosphorylation.

-

Protocol 3: Determination of Km for ATP

This protocol is similar to Protocol 2, but the concentration of this compound is kept constant and saturating, while the concentration of ATP is varied.

-

Prepare ATP Dilutions: Prepare a series of dilutions of ATP (containing a constant amount of [γ-³²P]ATP for detection) in deionized water. A typical range to start with is 1 µM to 200 µM.

-

Set up and perform the kinase reaction as described in Protocol 2, using a fixed, saturating concentration of this compound (e.g., 5-10 times the determined Km from Protocol 2).

Data Analysis and Interpretation

The goal of the kinetic analysis is to determine the Km and Vmax of CaMKII for its substrates.

-

Calculate Specific Activity: Convert the raw data (counts per minute, CPM) into the amount of phosphate incorporated (e.g., pmol) using the specific activity of the [γ-³²P]ATP.

-

Determine Initial Velocity: Plot the amount of product formed against time for each substrate concentration. The initial velocity (v) is the slope of the linear portion of this curve.

-

Michaelis-Menten Plot: Plot the initial velocity (v) against the substrate concentration ([S]). The resulting curve should be hyperbolic.[6][10]

-

Lineweaver-Burk Plot: For a more accurate determination of Km and Vmax, a double reciprocal plot (Lineweaver-Burk plot) can be generated by plotting 1/v against 1/[S].[7] This should yield a straight line.

-

The y-intercept is equal to 1/Vmax.

-

The x-intercept is equal to -1/Km.

-

The slope is equal to Km/Vmax.

-

Figure 2. Michaelis-Menten Plot for Enzyme Kinetics.

Alternative Non-Radioactive Method: HPLC-MS

For laboratories not equipped to handle radioactivity, a non-radioactive method using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an excellent alternative.[5]

Principle: This method directly measures the concentrations of both the unphosphorylated this compound and the phosphorylated product. The reaction is stopped, typically by acidification, and the sample is injected into an HPLC-MS system.[5] The two peptide forms are separated based on their hydrophobicity and detected by their mass-to-charge ratio.

Brief Protocol Outline:

-

Perform the kinase reaction as described previously, but without [γ-³²P]ATP.

-

Stop the reaction by adding a small volume of a strong acid, such as formic acid.[5]

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC-MS.

-

Quantify the peak areas of this compound and its phosphorylated form.

-

Calculate the initial velocity based on the amount of product formed over time.

-

Analyze the data using Michaelis-Menten kinetics as described above.

Troubleshooting

| Problem | Possible Cause | Solution |

| High Background Signal | Incomplete removal of [γ-³²P]ATP | Increase the number and duration of washes. Ensure the wash buffer volume is sufficient. |

| Non-specific binding to the P81 paper | Include a no-enzyme control to quantify and subtract the background. | |

| Low Signal/No Activity | Inactive enzyme | Use a fresh aliquot of enzyme. Verify enzyme activity with a positive control. |

| Incorrect buffer composition | Check the pH and concentrations of all buffer components, especially Mg²⁺ and Ca²⁺. | |

| Suboptimal incubation time or temperature | Perform a time-course experiment to determine the linear range of the reaction. | |

| Inconsistent Results | Pipetting errors | Use calibrated pipettes and prepare a master mix for common reagents.[11] |

| Instability of reagents | Prepare fresh buffers and aliquot reagents to avoid repeated freeze-thaw cycles. |

Conclusion

The this compound phosphorylation assay is a robust and specific method for characterizing the kinetic properties of CaMKII. By carefully controlling the experimental conditions and accurately measuring the initial reaction velocities, researchers can obtain reliable values for Km and Vmax. This information is crucial for understanding the enzymatic mechanism of CaMKII and for the development of novel therapeutic agents targeting this important kinase. Both radioactive and non-radioactive detection methods can be successfully employed, offering flexibility based on laboratory capabilities.

References

-

BT LAB. Rat Calcium/Calmodulin-dependent Protein Kinase-2, CAMK 2 ELISA Kit. Retrieved from [Link]

-

Coultrap, S. J., & Bayer, K. U. (2012). Studying CaMKII: Tools and standards. Channels (Austin, Tex.), 6(1), 1–9. [Link]

-

Liu, Q., & Li, X. (2018). A non-radioactive in vitro CaMKII activity assay using HPLC-MS. Vascular pharmacology, 106, 49–55. [Link]

-

Khan Academy. Basics of enzyme kinetics graphs. Retrieved from [Link]

-

TeachMePhysiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. Retrieved from [Link]

-

Ishida, A., Kameshita, I., Okuno, S., Kitani, T., & Fujisawa, H. (1995). A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II. Biochemical and biophysical research communications, 212(3), 806–812. [Link]

-

Myers, J. B., Zaegel, V., & Kan, F. (2019). Methods Optimization for the Expression and Purification of Human Calcium Calmodulin-Dependent Protein Kinase II Alpha. Protein expression and purification, 164, 105466. [Link]

-

Catalyst University. (2016, November 9). Michaelis-Menten Plot: Estimating Km [Video]. YouTube. [Link]

-

Patsnap. (2025, May 9). How to Generate and Interpret Michaelis-Menten Curves. Retrieved from [Link]

-

Myers, J. B., Zaegel, V., & Kan, F. (2019). Methods optimization for the expression and purification of human calcium calmodulin-dependent protein kinase II alpha. Protein expression and purification, 164, 105466. [Link]

-

Anderson, M. E. (2020). Challenges and Opportunities for Therapeutic Targeting of Calmodulin Kinase II in Heart. Frontiers in pharmacology, 11, 105. [Link]

-

Kemmer, G. C. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. [Link]

-

Biocompare. CaMKII ELISA Kits. Retrieved from [Link]

-

Cloud-Clone Corp. ELISA Kit for Calcium/Calmodulin Dependent Protein Kinase II Alpha (CAMK2a). Retrieved from [Link]

Sources

- 1. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Methods optimization for the expression and purification of human calcium calmodulin-dependent protein kinase II alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to Generate and Interpret Michaelis-Menten Curves [synapse.patsnap.com]

- 11. docs.abcam.com [docs.abcam.com]

Application Note: High-Throughput Screening of CaMKII Modulators using Fluorescently Labeled Autocamtide-2 (IMAP™ Technology)

Abstract

Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a critical mediator of calcium signaling in neuronal plasticity, cardiac function, and cell cycle regulation. Dysregulation of CaMKII is implicated in Alzheimer’s disease, arrhythmia, and certain cancers. Traditional radiometric assays (

This guide details a robust, homogeneous Fluorescence Polarization (FP) assay using 5-FAM-labeled Autocamtide-2 , a highly specific peptide substrate. Utilizing Immobilized Metal Assay for Phosphochemicals (IMAP™) technology, this protocol enables the rapid screening of small-molecule libraries to identify CaMKII inhibitors or activators with high Z' factors (>0.7), ensuring data reliability for drug discovery campaigns.

Scientific Background & Assay Principle

The Target: CaMKII and Autocamtide-2

CaMKII is a dodecameric holoenzyme activated by the binding of Ca

Peptide Sequence: 5-FAM-KKALRRQETVDAL-OH Mechanism: The Thr9 residue (bolded in QET) serves as the phosphate acceptor.

Assay Principle: IMAP Fluorescence Polarization

This assay relies on the change in rotational mobility of the fluorophore upon binding to a large molecular complex.

-

Substrate (Low FP): The small, fluorescently labeled AC-2 peptide rotates rapidly in solution, depolarizing the emitted light.

-

Kinase Reaction: Active CaMKII transfers the

-phosphate from ATP to the threonine residue of AC-2. -

Detection (High FP): The IMAP Binding Reagent contains nanoparticles coated with trivalent metal coordination complexes (

). These complexes bind specifically to the phosphate group of the product (phospho-AC-2). The binding effectively increases the molecular volume of the peptide, slowing its rotation and resulting in high fluorescence polarization.

Figure 1: Mechanism of the IMAP Fluorescence Polarization Assay for CaMKII.

Materials & Reagents

Critical Reagents

| Reagent | Description | Recommended Source |

| Substrate | 5-FAM-Autocamtide-2 | Anaspec / GenScript |

| Enzyme | CaMKII | SignalChem / Invitrogen |

| Activators | Calmodulin (Human, Recombinant) | Millipore / Sigma |

| Detection | IMAP FP Screening Express Kit | Molecular Devices |

| Inhibitor Control | Autocamtide-2 Related Inhibitory Peptide (AIP) | Tocris (Cat. 1366) |

| Plates | 384-well Black, Low-Binding (Non-treated) | Corning (Cat. 3575) |

Buffer Formulations

Note: Prepare fresh on the day of the assay.

1. Kinase Reaction Buffer (KRB):

-

20 mM HEPES, pH 7.4

-

10 mM MgCl

-

1 mM CaCl

-

1 mM DTT (Add immediately before use)

-

0.01% Tween-20 (Prevents non-specific binding)

2. Enzyme Activation Mix (2X):

-

CaMKII Enzyme (Optimization required, start at 2-10 nM final)

-

Calmodulin (300 nM final)

-

Diluted in KRB.

3. Substrate/ATP Mix (2X):

-

5-FAM-Autocamtide-2 (100 nM final)

-

ATP (at

, typically 10-50 -

Diluted in KRB.

Protocol: Assay Development & Optimization

Before running a full screen, you must validate the linear range and determine the

Phase 1: Enzyme Titration (Linearity)

Objective: Determine the optimal enzyme concentration that yields 70-80% of the maximum polarization signal within the linear time range.

-

Prepare Plate: Dispense 10

L of 2X Substrate/ATP Mix (100 nM peptide, 50 -

Titrate Enzyme: Prepare a 2-fold serial dilution of CaMKII (0.1 nM to 100 nM) in KRB containing Calmodulin.

-

Initiate: Add 10

L of Enzyme dilutions to the wells. -

Incubate: 60 minutes at Room Temperature (RT).

-

Stop/Detect: Add 60

L of IMAP Binding Solution (1:400 dilution of Binding Reagent in Buffer A/B mix). -

Read: Incubate 30 mins and read Fluorescence Polarization (Ex: 485 nm, Em: 520 nm).

Success Criteria: Select an enzyme concentration that produces a

Phase 2: Z' Factor Determination

Objective: Validate assay robustness for HTS.

-

Positive Control (Max Signal): Enzyme + Substrate + ATP + DMSO (No Inhibitor).

-

Negative Control (Min Signal): Buffer + Substrate + ATP (No Enzyme) OR Enzyme + Excess Inhibitor (10

M KN-93). -

Replicates: Run 32 wells of each.

-

Calculation:

Where

Acceptance: A Z' score

Protocol: High-Throughput Screening Workflow

This workflow is designed for a 384-well plate format using automated liquid handling.

Figure 2: Step-by-step HTS workflow.

Step-by-Step Procedure

-

Compound Transfer: Spot 200 nL of library compounds (10 mM stock) into assay plates using an acoustic dispenser (e.g., Echo 550).

-

Enzyme Addition: Dispense 10

L of 2X Enzyme Activation Mix (optimized conc.) into all wells.-

Note: Include "No Enzyme" controls in Column 24.

-

-

Pre-Incubation: Spin down (1000 rpm, 1 min) and incubate for 10 minutes to allow compound-enzyme interaction.

-

Substrate Initiation: Dispense 10

L of 2X Substrate/ATP Mix . Final volume = 20 -

Reaction: Incubate for 60 minutes at RT, protected from light.

-

Detection: Add 60

L of IMAP Binding Solution .-

Note: The high salt/metal content of the binding solution effectively stops the kinase reaction.

-

-

Equilibration: Incubate for at least 30 minutes (up to 2 hours) at RT.

-

Measurement: Read FP on a multimode plate reader (e.g., PerkinElmer EnVision or Tecan Infinite).

Data Analysis & Troubleshooting

Data Processing

-

Calculate mP:

- : Intensity Parallel

- : Intensity Perpendicular

- : Grating factor (instrument specific)

-

Normalization: Convert mP values to % Inhibition.

-

IC

Fitting: Plot % Inhibition vs. log[Compound] and fit to a 4-parameter logistic equation.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low | Inactive Enzyme or degraded ATP | Use fresh ATP; verify enzyme activity with a reference inhibitor (AIP). |

| High Background FP | Non-specific binding or aggregation | Add 0.01% Triton X-100 or Tween-20 to the buffer. Ensure peptide is not aggregated. |

| Assay Drift | Evaporation or Temperature gradients | Seal plates during incubation. Ensure reader temperature is stable. |

| False Positives | Fluorescent compounds | Check Total Fluorescence Intensity. If sample intensity > 20% of control, flag as an interference artifact. |

References

-

Hanson, P. I., et al. (1989).[5] "Autophosphorylation of calmodulin-dependent protein kinase II." Neuron, 3(1), 59-70. Link

-

Ishida, A., et al. (1995).[3] "A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II."[6][7][8] Biochemical and Biophysical Research Communications, 212(3), 806-812.[8] Link

-

Molecular Devices. (2003). "IMAP Assay Technology for Kinase Screening." Application Note. Link

-

Liu, Q., et al. (2018). "A non-radioactive in vitro CaMKII activity assay using HPLC-MS." Journal of Pharmacological and Toxicological Methods, 93, 1-7. Link

-

Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. Link

Sources

- 1. Deciphering CaMKII Multimerization Using Fluorescence Correlation Spectroscopy and Homo-FRET Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CaMKII autophosphorylation can occur between holoenzymes without subunit exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

- 5. cpcscientific.com [cpcscientific.com]

- 6. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Autocamtide-2-Related Inhibitory Peptide (AIP); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]

- 8. apexbt.com [apexbt.com]

Application Notes and Protocols for the Analysis of Autocamtide II Phosphorylation by HPLC-MS

Introduction: The Significance of CaMKII and the Utility of Autocamtide II

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including synaptic plasticity, learning, and memory.[1] Its dysregulation has been implicated in various pathological conditions, making it a significant target for drug discovery and development. The study of CaMKII activity is therefore of paramount importance in both basic research and clinical applications.

This compound is a highly selective and specific peptide substrate for CaMKII, making it an ideal tool for in vitro kinase activity assays.[1] Its amino acid sequence is derived from the autophosphorylation site within the autoinhibitory domain of CaMKII.[2] The phosphorylation of this compound by CaMKII serves as a direct measure of the enzyme's catalytic activity. Traditional methods for assessing this activity have often relied on the use of radioisotopes, such as γ-³²P ATP, which, while sensitive, pose significant safety and disposal challenges.[1]

This application note details a robust and non-radioactive method for the quantitative analysis of this compound phosphorylation using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This approach offers high sensitivity, specificity, and throughput, making it an excellent alternative to traditional radiolabeling assays.

Principle of the Method

The core of this method lies in the enzymatic phosphorylation of this compound by CaMKII. The reaction mixture, containing the kinase, the peptide substrate, and ATP, is incubated to allow for the transfer of a phosphate group from ATP to a specific threonine residue on this compound.

Following the kinase reaction, the mixture is analyzed by reverse-phase HPLC to separate the phosphorylated product (phospho-Autocamtide II) from the unphosphorylated substrate. The eluent from the HPLC is then introduced into a mass spectrometer, where the two peptide species are detected and quantified based on their distinct mass-to-charge ratios. The extent of phosphorylation, and thus the CaMKII activity, is determined by calculating the ratio of the phosphorylated product to the total amount of substrate.

Caption: this compound Phosphorylation by CaMKII.

Materials and Reagents

Peptides and Enzymes

-

This compound (Synthetic peptide, >95% purity)

-

Phospho-Autocamtide II (Synthetic peptide standard, >95% purity)

-

Recombinant active CaMKII

Kinase Reaction Buffer Components

-

HEPES

-

MgCl₂

-

CaCl₂

-

Calmodulin

-

Dithiothreitol (DTT)

-

ATP

HPLC and MS Reagents

-

Water, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade

Experimental Protocols

Part 1: In Vitro Kinase Assay

This protocol is designed for a standard kinase reaction. The volumes and concentrations can be scaled as needed.

-

Prepare a 10X Kinase Reaction Buffer: 500 mM HEPES (pH 7.5), 100 mM MgCl₂, 10 mM CaCl₂, 10 µM Calmodulin, and 10 mM DTT. Store in aliquots at -20°C.

-

Prepare Substrate and ATP Solutions:

-

Dissolve this compound in nuclease-free water to a final concentration of 1 mM. Store in aliquots at -20°C.

-

Dissolve ATP in nuclease-free water to a final concentration of 10 mM. Store in aliquots at -20°C.

-

-

Set up the Kinase Reaction: In a microcentrifuge tube, combine the following components in the order listed:

| Component | Volume (µL) | Final Concentration |

| Nuclease-free Water | Up to 50 | - |

| 10X Kinase Buffer | 5 | 1X |

| 1 mM this compound | 5 | 100 µM |

| 10 mM ATP | 5 | 1 mM |

| CaMKII | Variable | As required |

-

Initiate the Reaction: Add the CaMKII enzyme to the reaction mixture, gently mix, and incubate at 30°C for the desired time (e.g., 30 minutes).

-

Terminate the Reaction: Stop the reaction by adding an equal volume (50 µL) of 1% formic acid in water. This will acidify the sample and denature the enzyme. Acidification is crucial to prevent the degradation of both this compound and its phosphorylated form.[1]

Part 2: HPLC-MS Analysis

The following parameters provide a starting point for method development. Optimization may be necessary depending on the specific instrumentation used.

HPLC System: A UHPLC or HPLC system capable of delivering accurate gradients at low flow rates. Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

HPLC Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation of the peptides. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic mobile phase improves peak shape and ionization efficiency.[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase peptide separations. |

| Gradient | 5-40% B over 5 minutes | A starting point for separating the more polar phospho-peptide from the substrate. |

| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |

| Column Temperature | 40°C | Can improve peak shape and reproducibility. |

| Injection Volume | 5 µL | Adjust as needed based on sample concentration and instrument sensitivity. |

Mass Spectrometry Parameters (Positive ESI Mode):

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Peptides readily form positive ions. |

| Capillary Voltage | 3.5 kV | Optimize for maximal signal intensity. |

| Source Temperature | 120°C | Prevents solvent freezing and aids in desolvation. |

| Desolvation Temp. | 350°C | Facilitates the evaporation of solvent from the ESI droplets. |

| Gas Flow | Instrument Dependent | Optimize for stable spray and maximal signal. |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | For targeted quantification of the peptides. |

Ions to Monitor:

| Peptide | Molecular Weight | Monoisotopic Mass | Precursor Ion (m/z) |

| This compound | 1527.8 g/mol | 1526.86 | [M+2H]²⁺ = 764.4 |

| Phospho-Autocamtide II | 1607.8 g/mol | 1606.83 | [M+2H]²⁺ = 804.4 |

Note: The exact m/z values may vary slightly depending on the charge state observed and the instrument calibration. It is recommended to confirm the optimal precursor and product ions by direct infusion of the peptide standards.

Caption: HPLC-MS Workflow for this compound Analysis.

Data Analysis

-

Peak Integration: Integrate the peak areas for both this compound and phospho-Autocamtide II in the extracted ion chromatograms.

-

Calibration Curve: If absolute quantification is required, prepare a calibration curve using known concentrations of the phospho-Autocamtide II standard.

-

Calculate Percent Phosphorylation: For relative quantification of kinase activity, the percentage of phosphorylated substrate can be calculated using the following formula:

% Phosphorylation = [Peak Area (Phospho-Autocamtide II) / (Peak Area (this compound) + Peak Area (Phospho-Autocamtide II))] x 100%

System Suitability and Validation

To ensure the reliability of the assay, it is important to establish system suitability criteria. This may include:

-

Retention Time Stability: The retention times of the peptides should be consistent between runs.

-

Peak Shape: Symmetrical peaks are indicative of a good chromatographic separation.

-

Signal-to-Noise Ratio: A sufficient signal-to-noise ratio is necessary for accurate quantification, particularly at the lower limit of quantification (LLOQ). A previously validated method demonstrated an LLOQ of 0.26 µM for this compound and 0.12 µM for phospho-Autocamtide II.[1]

-

Linearity: The response should be linear over the desired concentration range.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or low signal for peptides | - Inefficient ionization- Sample degradation | - Optimize ESI source parameters (e.g., capillary voltage, gas flows).- Ensure proper sample acidification and storage.[1] |

| Poor peak shape | - Inappropriate mobile phase- Column contamination | - Ensure the mobile phase contains 0.1% formic acid.- Wash the column with a strong solvent or replace if necessary. |

| High background noise | - Contaminated mobile phase or system | - Use fresh, high-purity solvents.- Clean the mass spectrometer source. |

| Inconsistent retention times | - Unstable HPLC pump- Column degradation | - Prime the HPLC pumps.- Replace the column. |

Conclusion

The HPLC-MS method described provides a sensitive, specific, and non-radioactive means of quantifying CaMKII activity through the phosphorylation of its substrate, this compound. This approach is well-suited for a variety of applications, including high-throughput screening of potential CaMKII inhibitors and detailed kinetic studies of the enzyme. By following the outlined protocols and paying close attention to system suitability, researchers can obtain high-quality, reproducible data to advance their understanding of CaMKII function and its role in health and disease.

References

-

A non-radioactive in vitro CaMKII activity assay using HPLC-MS. PubMed. Available at: [Link]

-

Autocamtide 2. GenScript. Available at: [Link]

-

Formation of phosphopeptide-metal ion complexes in liquid chromatography/electrospray mass spectrometry and their influence on phosphopeptide detection. PubMed. Available at: [Link]

-

Quantitative proteomics analysis of CaMKII phosphorylation and the CaMKII interactome in the mouse forebrain. PubMed. Available at: [Link]

Sources

Precision Screening for CaMKII Inhibitors: A Radiometric Filter-Binding Protocol using Autocamtide II

Abstract & Introduction

Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a dodecameric holoenzyme central to synaptic plasticity (Long-Term Potentiation), cardiac excitation-contraction coupling, and cytoskeletal regulation. Its unique molecular memory—conferred by autophosphorylation at Thr286—makes it a high-value target for neurodegenerative and cardiovascular therapeutics.

However, screening for CaMKII inhibitors is plagued by off-target noise. Generic substrates like Syntide-2 cross-react with PKC and PKA, leading to false positives. Autocamtide II (Sequence: KKALRRQETVDAL) is a synthetic peptide derived specifically from the CaMKII autoinhibitory domain. It mimics the T286 autophosphorylation site but lacks the inhibitory potency of the full domain, making it the most specific substrate available for kinetic profiling.

This guide details a Radiometric P81 Filter-Binding Assay optimized for this compound. While fluorescence-based HTS methods (e.g., FP or TR-FRET) exist, the radiometric P81 method remains the "gold standard" for secondary screening and

Mechanism of Action

CaMKII activation is a multi-step process. In the basal state, the regulatory domain blocks the catalytic site. Binding of

This compound binds to the active site with high affinity (

Diagram 1: CaMKII Activation & Assay Principle

Caption: CaMKII activation by Calcium/Calmodulin exposes the catalytic site, allowing phosphorylation of this compound. Inhibitors prevent this transfer.

Materials & Reagents

Biologicals[1][2][3][4][5][6][7][8]

-

Enzyme: Recombinant Human CaMKII

(active). -

Substrate: this compound (Sequence: KKALRRQETVDAL).[1][2] Note: Ensure peptide purity >95% by HPLC.

-

Cofactor: Calmodulin (bovine or human recombinant).

-

Control Inhibitor: Autocamtide-2-Related Inhibitory Peptide (AIP).[3][4] Sequence: KKALRRQEA VDAL. (Non-phosphorylatable analog).[3][4]

Buffers & Radioisotopes

-

Kinase Buffer (5X): 200 mM HEPES (pH 7.5), 50 mM

, 2.5 mM DTT, 0.5 mg/mL BSA. -

Mix (10X): 5 mM

-

ATP Mix: 500

cold ATP spiked with 3,000 Ci/mmol -

Stop Solution: 75 mM Phosphoric Acid (

).

Consumables

-

P81 Phosphocellulose Paper: (Whatman/Cytiva). Critical: The basic residues (K, R) in this compound bind to the negative P81 paper; ATP does not.

-

Scintillation fluid and vials.[1]

Experimental Protocol

Phase 1: Optimization ( Determination)

Expert Insight: Never screen at arbitrary ATP concentrations. To detect competitive inhibitors, [ATP] must be at or below its

-

Perform a matrix titration of CaMKII (0.1 nM to 10 nM) vs. Time (0 to 30 min) to ensure linearity.

-

Target Condition: We aim for <10% substrate consumption to maintain pseudo-first-order kinetics.

Phase 2: Screening Workflow (Standard Operating Procedure)

Step 1: Preparation of Reaction Mixes

Prepare the "Master Mix" on ice. For 100 reactions (25

-

1600

-

500

5X Kinase Buffer -

250

10X -

50

this compound (1 mM stock -

Enzyme: Add CaMKII last (final conc. ~1-5 nM).

Step 2: Compound Addition

-

Dispense 20

of Master Mix into 96-well polypropylene plates. -

Add 2.5

of Test Compound (in 10% DMSO).-

Positive Control: 2.5

10% DMSO (No inhibitor). -

Negative Control: 2.5

AIP (10

-

-

Incubate for 10 minutes at Room Temperature (RT) to allow compound binding.

Step 3: Reaction Initiation

-

Add 2.5

of ATP Mix ( -

Shake plate briefly (10 sec) and incubate at 30°C for exactly 15 minutes.

Step 4: Quench & Spot

-

Stop reaction by spotting 20

of the reaction mixture directly onto a numbered square of P81 phosphocellulose paper. -

Allow to air dry for 1 minute.

Step 5: Washing (The Critical Step) Trustworthiness Check: This step separates the product from the unreacted radioactive ATP.

-

Immerse P81 papers in a beaker containing 75 mM Phosphoric Acid.

-

Wash 3 times, 10 minutes each, with gentle agitation.

-

Rinse once with Acetone (to speed drying).

-

Air dry.

Step 6: Detection

-

Transfer P81 squares to scintillation vials.

-

Add 5 mL scintillation cocktail.

-

Count on a liquid scintillation counter (LSC) for 1 minute per sample.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the P81 Radiometric Assay.

Data Analysis & Validation

Calculation of Specific Activity

-

CPM: Counts Per Minute.[8]

-

SR: Specific Radioactivity of ATP (CPM/pmol).

-

t: Time (min).

-

m: Mass of enzyme (mg).

Substrate Specificity Comparison

The table below highlights why this compound is superior for specific CaMKII screening compared to historical substrates.

| Substrate | Sequence | Specificity | Notes | |

| This compound | KKALRRQETVDAL | High | ~2 | Derived from T286 site. Best for screening. |

| Syntide-2 | PLARTLSVAGLPGKK | Medium | ~10 | Cross-reacts with PKC and PKA . |

| Histone H1 | (Protein) | Low | N/A | Generic substrate; high background. |

Z-Factor Calculation

For a robust screen, the Z-factor must be > 0.5.

- : Mean and SD of Positive Control (Enzyme + DMSO).

- : Mean and SD of Negative Control (Enzyme + AIP/EDTA).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |